2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves heating the reactants in ethanol under reflux for about 30 minutes, yielding the desired product with a good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a potent and selective blocker of certain calcium-activated chloride channels, interacting with the anion pore and inhibiting channel function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Benzimidazoles: Known for their broad spectrum of biological activities, including antibacterial and anticancer properties.
Pyrido[1,2-a]benzimidazoles: Similar in structure but may differ in their specific biological activities and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2/c20-10-12-9-13(18(24)14-5-1-4-8-17(14)23)11-22-16-7-3-2-6-15(16)21-19(12)22/h1-9,11,23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSZBYMNURLKSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN3C4=CC=CC=C4N=C3C(=C2)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.